カルボスルファン-d18

説明

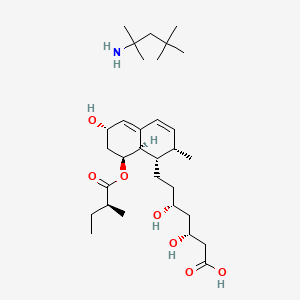

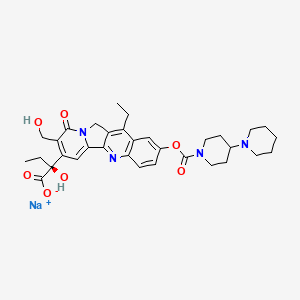

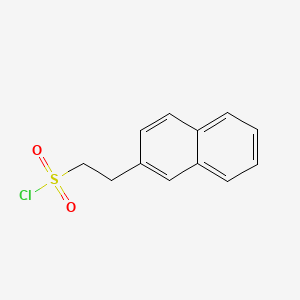

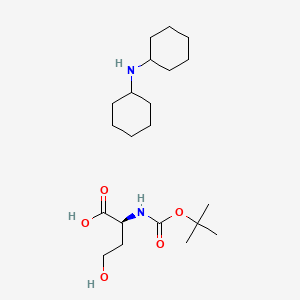

Carbosulfan-d18 is a deuterium-labeled derivative of Carbosulfan, an insecticide belonging to the carbamate class. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the metabolism and fate of Carbosulfan in various environments and organisms .

科学的研究の応用

Carbosulfan-d18 is widely used in scientific research due to its stable isotope labeling. Its applications include:

作用機序

Target of Action

Carbosulfan-d18 is a deuterium-labeled variant of Carbosulfan . The primary targets of Carbosulfan-d18 are the Cytochrome P450 enzymes, specifically CYP3A4, CYP1A1/2, and CYP2C19 . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

Carbosulfan-d18 interacts with its targets by inhibiting their activity. It inhibits CYP3A4 relatively potently and moderately inhibits CYP1A1/2 and CYP2C19 . The activation of Carbosulfan-d18 is predominantly catalyzed in humans by CYP3A4 .

Pharmacokinetics

The pharmacokinetics of Carbosulfan-d18, like other drugs, involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

生化学分析

Biochemical Properties

Carbosulfan-d18 interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit cytochrome P450 enzymes, specifically CYP3A4, and to a lesser extent, CYP1A1/2 and CYP2C19 . These interactions play a crucial role in the metabolic activation of Carbosulfan-d18 .

Cellular Effects

Carbosulfan-d18, like its parent compound Carbosulfan, can have significant effects on cells. Carbosulfan has been reported to cause changes in the redox status in the liver, spleen, and thymus, reflecting oxidative stress . It is also known to decrease the total and reduced glutathione content in rat spleen

Molecular Mechanism

The molecular mechanism of action of Carbosulfan-d18 involves its interaction with cytochrome P450 enzymes . Carbosulfan-d18 is a potent inhibitor of CYP3A4, and it moderately inhibits CYP1A1/2 and CYP2C19 . The inhibition of these enzymes disrupts normal metabolic processes, leading to the observed biochemical and cellular effects .

Temporal Effects in Laboratory Settings

Carbosulfan, the parent compound of Carbosulfan-d18, is known to decompose slowly at room temperature . In soil under laboratory aerobic conditions, Carbosulfan yields carbofuran, a metabolite

Dosage Effects in Animal Models

The oral LD50 for rats is 90 to 250 mg/kg body weight . It is reasonable to expect that Carbosulfan-d18 would have similar dosage effects due to its structural similarity to Carbosulfan.

Metabolic Pathways

Carbosulfan-d18, like Carbosulfan, is metabolized predominantly by the cytochrome P450 enzyme CYP3A4 . The primary metabolic pathways involve the initial oxidation of sulfur to carbosulfan sulfinamide and the cleavage of the nitrogen-sulfur bond to give carbofuran and dibutylamine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Carbosulfan-d18 typically involves the deuteration of Carbosulfan. The process begins with the preparation of Carbosulfan, which is achieved by reacting carbofuran with an appropriate thiol reagent in the presence of an acid-binding agent like triethylamine . The deuteration step involves replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions .

Industrial Production Methods: Industrial production of Carbosulfan-d18 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is typically stored under inert atmosphere at low temperatures to maintain stability .

化学反応の分析

Types of Reactions: Carbosulfan-d18 undergoes various chemical reactions, including:

Oxidation: Carbosulfan-d18 can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Carbosulfan-d18 back to its parent compound or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzofuran moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols are employed under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Parent Carbosulfan or other reduced derivatives.

Substitution: Various substituted carbamate or benzofuran derivatives.

類似化合物との比較

Carbosulfan-d18 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

Carbosulfan: The parent compound, widely used as an insecticide.

Carbofuran: Another carbamate insecticide with similar properties but without deuterium labeling.

Endosulfan: A chemically similar insecticide but with different toxicological profiles.

Carbosulfan-d18 stands out for its use in precise analytical studies, offering enhanced accuracy and reliability in quantifying Carbosulfan residues and understanding its metabolic fate .

特性

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]sulfanyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQUFIHWVLZVTJ-UAIYZDRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675554 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189903-75-0 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)